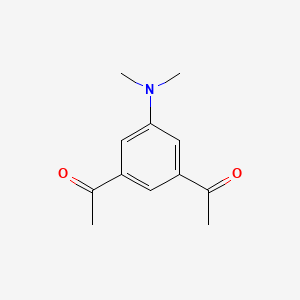
N,N-Dimethyl-3,5-diacetylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3,5-diacetylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two acetyl groups attached to the 3rd and 5th positions of the aniline ring, with two methyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3,5-diacetylaniline can be achieved through several methods. One common approach involves the acetylation of N,N-dimethylaniline using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as Lewis acids can be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-3,5-diacetylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-3,5-diacetylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of polymers and resins, where it acts as a curing agent.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3,5-diacetylaniline involves its interaction with molecular targets such as enzymes and receptors. The acetyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparaison Avec Des Composés Similaires
- N,N-Dimethylaniline
- 3,5-Dimethylaniline
- N,N-Diethyl-3,5-diacetylaniline
Comparison: N,N-Dimethyl-3,5-diacetylaniline is unique due to the presence of both acetyl and dimethylamino groups, which confer distinct chemical and physical properties. Compared to N,N-Dimethylaniline, the acetyl groups increase the compound’s reactivity towards nucleophiles and electrophiles. Compared to 3,5-Dimethylaniline, the dimethylamino group enhances its solubility and biological activity. N,N-Diethyl-3,5-diacetylaniline, on the other hand, has bulkier ethyl groups, which can affect its steric interactions and binding affinity.
Propriétés
Numéro CAS |
205498-59-5 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
1-[3-acetyl-5-(dimethylamino)phenyl]ethanone |
InChI |
InChI=1S/C12H15NO2/c1-8(14)10-5-11(9(2)15)7-12(6-10)13(3)4/h5-7H,1-4H3 |
Clé InChI |
MGDSYNXHUQPQSL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)N(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



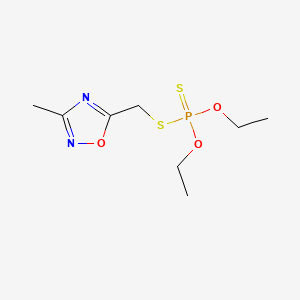
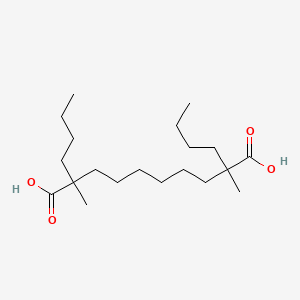
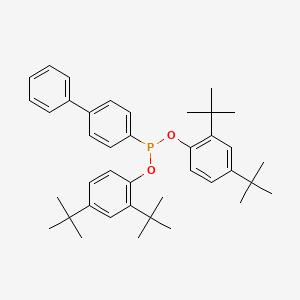

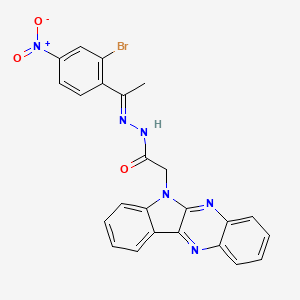

![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)

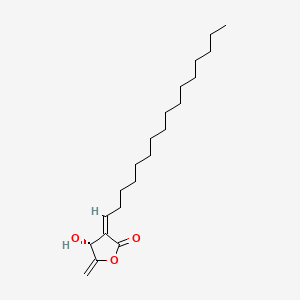
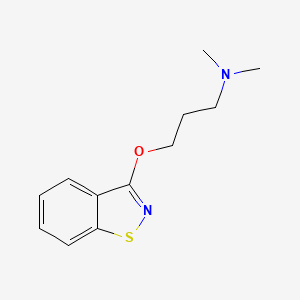
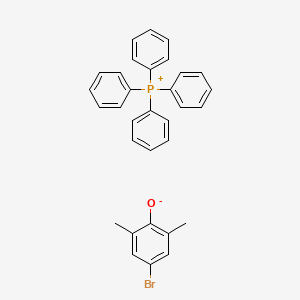
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)
